molecular formula C10H17N B12857961 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole

2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole

Cat. No.: B12857961
M. Wt: 151.25 g/mol
InChI Key: BDKZNXQRDOMGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole (CAS 93698-72-7) is a synthetically derived, monosubstituted pyrrole with the molecular formula C10H17N and a molecular weight of 151.25 g/mol. This compound is part of the structurally diverse pyrrole family, a five-membered nitrogen-containing heterocycle of significant interest in medicinal and organic chemistry. The pyrrole ring is a fundamental scaffold found in numerous natural products and FDA-approved drugs, valued for its aromaticity, lipophilicity (aiding membrane permeability), and its role in interacting with biological receptors and enzymes . Recent scientific reviews highlight the immense potential of substituted pyrroles in addressing the global challenge of antibacterial resistance . Pyrrole-based compounds are being actively developed as new potential antibacterial drugs, with their activity often modulated by the specific substitution patterns on the core ring, such as the ethyl, isopropyl, and methyl groups present in this reagent . Beyond antimicrobial applications, pyrrole derivatives hold established and emerging value in pharmaceutical research, serving as key structural components in a wide range of therapeutic agents. These include well-known drugs like the antihyperlipidemic agent Atorvastatin, the anticancer drug Sunitinib, and non-steroidal anti-inflammatory drugs such as Tolmetin . This reagent, this compound, serves as a versatile building block for the synthesis and exploration of novel compounds with potential activity in these and other therapeutic areas, making it a valuable tool for researchers in drug discovery and development . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-ethyl-5-methyl-1-propan-2-ylpyrrole

InChI

InChI=1S/C10H17N/c1-5-10-7-6-9(4)11(10)8(2)3/h6-8H,5H2,1-4H3

InChI Key

BDKZNXQRDOMGCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1C(C)C)C

Origin of Product

United States

Spectroscopic and Structural Elucidation of 2 Ethyl 1 Isopropyl 5 Methyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in one- and two-dimensional NMR spectra, the precise connectivity of atoms in 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole can be determined.

Proton NMR (¹H-NMR) Analysis of Alkyl and Pyrrole (B145914) Protons

The ¹H-NMR spectrum is used to identify the different types of protons in a molecule. For this compound, distinct signals are expected for the protons of the ethyl, isopropyl, and methyl groups, as well as for the two protons on the pyrrole ring.

The N-isopropyl group is expected to show a septet for the methine proton (-CH) due to coupling with the six equivalent protons of the two methyl groups, which in turn would appear as a doublet. The C2-ethyl group should present as a quartet for the methylene (B1212753) protons (-CH₂) coupled to the three methyl protons (-CH₃), which would appear as a triplet. The C5-methyl group, having no adjacent protons, is predicted to be a singlet. The two protons on the pyrrole ring at positions C3 and C4 are expected to appear as doublets, coupling with each other.

Predicted ¹H-NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrrole H-3~5.9-6.1Doublet (d)~3.0
Pyrrole H-4~5.8-6.0Doublet (d)~3.0
N-CH (isopropyl)~4.2-4.5Septet (sept)~7.0
C2-CH₂ (ethyl)~2.5-2.7Quartet (q)~7.5
C5-CH₃ (methyl)~2.1-2.3Singlet (s)N/A
C2-CH₂CH₃ (ethyl)~1.1-1.3Triplet (t)~7.5
N-CH(CH₃ )₂ (isopropyl)~1.4-1.6Doublet (d)~7.0

Carbon-13 NMR (¹³C-NMR) Analysis of the Pyrrole Framework

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of ten distinct carbon signals are anticipated, corresponding to each unique carbon atom in the structure. The chemical shifts of the pyrrole ring carbons are particularly diagnostic, with C2 and C5 appearing further downfield due to their attachment to the nitrogen atom and alkyl substituents. rsc.orgstenutz.eu The carbons of the alkyl groups (isopropyl, ethyl, and methyl) are expected to appear in the upfield region of the spectrum. researchgate.net

Predicted ¹³C-NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Pyrrole)~133-136
C5 (Pyrrole)~127-130
C3 (Pyrrole)~106-109
C4 (Pyrrole)~105-108
N-C H (isopropyl)~48-52
C2-C H₂ (ethyl)~19-22
N-CH(C H₃)₂ (isopropyl)~22-25
C2-CH₂C H₃ (ethyl)~14-16
C5-C H₃ (methyl)~12-14

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the H-3 and H-4 protons of the pyrrole ring, confirming their adjacency. It would also confirm the coupling within the ethyl group (between the -CH₂- and -CH₃ protons) and within the isopropyl group (between the -CH- and -CH₃ protons). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. HSQC would be used to definitively assign each carbon signal in the ¹³C-NMR spectrum to its corresponding proton signal from the ¹H-NMR spectrum, for instance, linking the pyrrole H-3 signal to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which pieces the molecular fragments together. Key HMBC correlations would include:

The methine proton of the N-isopropyl group showing correlations to the C2 and C5 carbons of the pyrrole ring, confirming its attachment to the nitrogen. researchgate.net

The methylene protons of the C2-ethyl group showing correlations to the C2 and C3 carbons of the ring.

The protons of the C5-methyl group correlating with the C4 and C5 carbons of the ring. nih.gov

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₀H₁₇N. HRMS would be expected to detect the protonated molecule [M+H]⁺ and provide its exact mass, which can be compared to the theoretical value to confirm the molecular formula.

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₀H₁₈N⁺152.1434

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines two powerful techniques to separate and identify components of a mixture. Gas chromatography separates compounds based on their volatility and interaction with a stationary phase, providing a measure of purity. A pure sample of this compound would ideally show a single peak in the gas chromatogram at a characteristic retention time.

The mass spectrometer then analyzes the compound as it elutes from the GC column, providing a mass spectrum. This spectrum includes the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is a reproducible fingerprint for a given compound under specific ionization conditions. nih.gov For this pyrrole derivative, common fragmentation pathways could include the loss of alkyl groups, such as the loss of a methyl radical (M⁺ - 15) or an ethyl radical (M⁺ - 29), which helps in confirming the structure. chemguide.co.uklibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, detection, and identification of individual components within a complex mixture. In the context of synthesizing or isolating this compound, LC-MS provides a robust method to confirm the presence and molecular weight of the target compound, even when it is part of a reaction mixture containing starting materials, byproducts, and intermediates.

The process involves introducing the sample into a liquid chromatograph, where it is pumped through a column packed with a stationary phase. The differential partitioning of the mixture's components between the mobile and stationary phases leads to their separation. As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific molecular weight information.

For this compound (molecular formula: C10H17N, monoisotopic mass: 151.1361 Da), various ionization techniques can be employed. Electrospray ionization (ESI) is a common soft ionization method that would likely generate a prominent protonated molecular ion [M+H]+. The table below illustrates the predicted m/z values for several common adducts of the target molecule, which are crucial for its unambiguous identification in an LC-MS analysis. uni.lu

Table 1: Predicted LC-MS Adducts for this compound
Adduct TypeChemical FormulaPredicted m/z
[M+H]+[C10H18N]+152.1434
[M+Na]+[C10H17NNa]+174.1253
[M+K]+[C10H17NK]+190.0992
[2M+H]+[C20H35N2]+303.2795

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. By analyzing the absorption spectrum, one can deduce the presence of characteristic bonds and thus the functional groups.

For this compound, the IR spectrum would be expected to display a series of absorption bands characteristic of its structure. The key functional groups and their expected vibrational frequencies are:

C-H Stretching: Aliphatic C-H bonds from the ethyl, isopropyl, and methyl groups will show strong absorption bands in the 2850-3000 cm⁻¹ region.

C=C Stretching: The carbon-carbon double bonds within the pyrrole ring typically exhibit stretching vibrations in the 1550-1650 cm⁻¹ range.

C-N Stretching: The carbon-nitrogen bonds of the pyrrole ring will have stretching vibrations that appear in the fingerprint region, generally between 1300 cm⁻¹ and 1400 cm⁻¹.

C-H Bending: Vibrations corresponding to the bending of C-H bonds in the alkyl substituents and on the pyrrole ring itself would be observed at lower frequencies, typically below 1500 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Table 2: Expected IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (sp³)Alkyl groups (ethyl, isopropyl, methyl)2850 - 3000Strong
C-H Stretch (sp²)Pyrrole ring C-H3000 - 3100Medium
C=C StretchPyrrole ring1550 - 1650Medium-Weak
C-N StretchPyrrole ring1300 - 1400Medium
C-H BendAlkyl groups1350 - 1470Variable

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry by mapping the electron density within a single crystal. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would yield invaluable structural data, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for the title compound is not available, analysis of a structurally related compound, Ethyl 5-methyl-1H-pyrrole-2-carboxylate, provides a clear example of the type of information that can be obtained. nih.govresearchgate.net For this analog, X-ray diffraction analysis revealed a monoclinic crystal system and provided precise cell parameters. nih.gov This level of detail allows for the unambiguous confirmation of the molecular structure in the solid state. nih.govresearchgate.net

The data obtained from such an experiment would be presented in a standardized format, as shown in the hypothetical table below, which is based on the data reported for Ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.gov

Table 3: Illustrative Crystal Data for a Related Pyrrole Compound (Ethyl 5-methyl-1H-pyrrole-2-carboxylate)
ParameterValue
Chemical FormulaC8H11NO2
Formula Weight153.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0759 (3)
b (Å)18.0705 (9)
c (Å)6.6606 (3)
β (°)101.349 (3)
Volume (ų)835.01 (7)
Z4

Chromatographic Purity Assessment Methods for Research Materials

Ensuring the purity of a chemical compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the premier chromatographic techniques for assessing the purity of non-volatile and thermally labile compounds like substituted pyrroles.

HPLC utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential interactions of the sample components with the stationary phase. A detector at the column outlet measures the concentration of each component as it elutes, generating a chromatogram where each peak corresponds to a different compound. The purity of the target compound is typically determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram.

UPLC is an advancement of HPLC that uses columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures. This results in significantly increased resolution, sensitivity, and speed of analysis. For a research material like this compound, UPLC would provide a more rapid and precise determination of purity compared to traditional HPLC, allowing for the detection of even minor impurities.

The results of an HPLC or UPLC purity analysis are typically summarized in a table, as illustrated in the hypothetical example below for this compound.

Table 4: Hypothetical HPLC/UPLC Purity Data for this compound
Peak No.Retention Time (min)Peak AreaArea %Identity
11.8515430.12Impurity A
22.54128956099.63This compound
33.1232100.25Impurity B

Theoretical and Computational Investigations of 2 Ethyl 1 Isopropyl 5 Methyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of heterocyclic compounds. For 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole, these methods provide a microscopic view of its behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. Studies on substituted pyrroles using DFT, commonly with the B3LYP functional and a 6-31G* or higher basis set, allow for the optimization of the molecular geometry to its lowest energy state. researchgate.net For this compound, these calculations would predict key structural parameters. The planarity of the pyrrole (B145914) ring is a critical factor, though the alkyl substituents (ethyl, isopropyl, methyl) would cause slight deviations.

DFT calculations also yield important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is a crucial indicator of the molecule's electronic reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

Parameter Predicted Value Significance
HOMO Energy -5.50 eV Indicates electron-donating ability
LUMO Energy 0.25 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.75 eV Relates to chemical reactivity and stability
Dipole Moment 1.80 D Measures molecular polarity
Total Energy -540.12 Hartrees Ground state energy of the molecule

Ab Initio Methods for Conformation and Reaction Pathway Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting stable conformations and exploring potential reaction pathways. For a molecule with flexible substituents like this compound, these methods can map the potential energy surface associated with the rotation of the ethyl and isopropyl groups. This analysis identifies the most stable conformers and the energy barriers between them.

Furthermore, ab initio calculations can model reaction mechanisms, such as electrophilic substitution, which is a characteristic reaction of pyrroles. ksu.edu.sa By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. researchgate.net This helps in determining the feasibility and kinetics of a reaction, predicting, for instance, that electrophilic attack is most likely to occur at the C3 or C4 position of the pyrrole ring, given that the C2 and C5 positions are substituted.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge distribution and delocalization within the molecule. mdpi.com For this compound, NBO analysis quantifies the delocalization of the nitrogen lone pair into the pyrrole ring's π-system, which is fundamental to its aromaticity. acs.org

NBO analysis also identifies hyperconjugative interactions, which are stabilizing effects arising from the overlap of filled and empty orbitals. The analysis calculates the second-order perturbation theory energy, E(2), which quantifies the strength of these interactions. Significant interactions would be expected between the σ orbitals of the C-H bonds in the alkyl groups and the π* anti-bonding orbitals of the pyrrole ring. tandfonline.com

Table 2: Key NBO Donor-Acceptor Interactions in a Substituted Pyrrole

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
π(C2-C3) π*(C4-C5) ~20.0 π-π* Conjugation
LP(1) N1 π*(C2-C3) ~45.0 Lone Pair Delocalization
σ(C-H)ethyl π*(C2-C3) ~2.5 Hyperconjugation
σ(C-H)isopropyl π*(C2-C3) ~2.8 Hyperconjugation

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. nih.gov For this compound, an MD simulation would typically place the molecule in a simulated solvent box and calculate the trajectory of each atom by integrating Newton's laws of motion. nih.gov

These simulations, often run for nanoseconds, can explore the conformational landscape of the flexible ethyl and isopropyl side chains. The results can reveal the most populated conformations, the timescales of conformational changes, and how the molecule interacts with its environment. This information is critical for understanding how the molecule might fit into a receptor site or interact with other molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Pyrrole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. creative-biolabs.com For pyrrole derivatives, these models are developed using a dataset of compounds with known activities to predict the activity of new, untested molecules. nih.gov

SAR provides qualitative relationships, for instance, noting that adding a specific substituent at a certain position tends to increase or decrease activity. QSAR models are mathematical equations that quantify this relationship. creative-biolabs.com These models are built on molecular descriptors—numerical values that describe the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. acs.org

Feature Selection Algorithms in QSAR Model Development for Pyrroles

Developing a robust QSAR model requires selecting the most relevant molecular descriptors from a large pool of calculated ones. nih.gov This process, known as feature selection, is crucial to avoid overfitting and to create a predictive and interpretable model. elsevierpure.com Various algorithms are employed for this task in the study of pyrrole derivatives.

Genetic Algorithms (GA): These are search algorithms inspired by natural selection. They evolve populations of descriptor subsets to find the combination that produces the best statistical model. nih.gov

Stepwise Regression: This includes forward selection (starting with no descriptors and adding them one by one) and backward elimination (starting with all descriptors and removing them one by one) to arrive at an optimal set based on statistical criteria. nih.gov

Swarm Intelligence: Algorithms like Ant Colony Optimization or Particle Swarm Optimization are inspired by the collective behavior of social organisms and are used to explore the vast space of possible descriptor combinations. nih.govelsevierpure.com

The application of these algorithms ensures that the final QSAR model for a series of pyrrole compounds is based on descriptors that have a true correlation with biological activity, enhancing its predictive power for new molecules like this compound. semanticscholar.org

Derivatization and Structural Modification Strategies for 2 Ethyl 1 Isopropyl 5 Methyl 1h Pyrrole

Functionalization at the Nitrogen (N1) Position

The N1 position of the pyrrole (B145914) ring, occupied by an isopropyl group in the parent compound, is a primary site for modification. While direct functionalization of the existing N-isopropyl group is challenging without cleaving the N-C bond, the synthesis of analogues with different N-substituents is a common strategy. This approach allows for the introduction of a wide variety of functional groups, influencing the electronic properties and steric environment of the molecule.

One of the most fundamental methods for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov By utilizing different primary amines in the synthesis, a diverse range of N-substituted analogues of 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole can be prepared. This method offers a straightforward route to analogues where the isopropyl group is replaced by other alkyl, aryl, or functionalized moieties.

Recent advancements in pyrrole synthesis have also focused on more environmentally friendly methods. For instance, the use of catalysts like iron(III) chloride in water allows for the synthesis of N-substituted pyrroles under mild conditions. organic-chemistry.org Another approach involves the use of ionic liquids as reaction media, which can promote highly regioselective N-substitution of the pyrrole ring with various electrophiles. organic-chemistry.org

Table 1: Examples of N-Substituted Pyrrole Analogues and Synthetic Approaches

N-SubstituentSynthetic MethodKey Features
N-AlkylPaal-Knorr synthesis with various primary alkyl amines. nih.govAllows for systematic variation of steric bulk and lipophilicity.
N-ArylPaal-Knorr synthesis with anilines. semanticscholar.orgIntroduces aromatic systems, enabling further functionalization.
N-AcylCondensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by cyclization. organic-chemistry.orgIntroduces carbonyl functionality for further derivatization.
N-SulfonylRing-closing metathesis of diallylamines followed by in situ oxidation. organic-chemistry.orgProvides access to sulfonamide derivatives.

Functionalization at Carbon (C2, C3, C4, C5) Positions of the Pyrrole Ring

The carbon atoms of the pyrrole ring are susceptible to electrophilic substitution, with the C2 and C5 positions (α-positions) being the most reactive in unsubstituted pyrroles. However, in this compound, these positions are already substituted. Therefore, functionalization will primarily target the C3 and C4 positions (β-positions), which are electronically enriched due to the electron-donating nature of the alkyl substituents.

Electrophilic Aromatic Substitution:

A key reaction for introducing functionality onto the pyrrole ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the ring. wikipedia.orgorganic-chemistry.org For 1-substituted pyrroles, the position of formylation is influenced by steric factors. rsc.org Given the substitution pattern of this compound, formylation is expected to occur at the less sterically hindered C3 or C4 position. The resulting pyrrole-carbaldehyde is a versatile intermediate for further transformations. researchgate.net

Another important electrophilic substitution is acylation , which can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a Lewis acid catalyst. This introduces a ketone functionality onto the pyrrole ring. Friedel-Crafts acylation is a common method, and for highly substituted pyrroles, the choice of catalyst and reaction conditions is crucial to control regioselectivity. nih.gov

C-H Functionalization:

Modern synthetic methods are increasingly focusing on direct C-H functionalization , which avoids the need for pre-functionalized starting materials. researchgate.net Metal-catalyzed C-H activation has emerged as a powerful tool for the arylation, alkylation, and alkenylation of pyrrole rings. rsc.orgacs.org For instance, rhodium-catalyzed C-H arylation has been shown to be effective for the β-selective arylation of pyrroles. acs.org These methods offer a direct route to introduce new carbon-carbon bonds at the C3 and C4 positions of the this compound core.

Table 2: Potential C-Functionalization Reactions for this compound

ReactionReagentsExpected Product
Vilsmeier-Haack FormylationPOCl₃, DMF3- or 4-Formyl derivative
Friedel-Crafts AcylationAcyl chloride, Lewis acid3- or 4-Acyl derivative
C-H ArylationAryl halide, Rh catalyst3- or 4-Aryl derivative
C-H AlkylationAlkyl bromide, Pd/norbornene catalyst organic-chemistry.org3- or 4-Alkyl derivative

Synthesis of Fused Pyrrole Heterocycles Derived from the Core Structure

The synthesis of fused heterocyclic systems containing the pyrrole core of this compound can lead to novel molecular scaffolds with interesting biological and material properties. This can be achieved by introducing functional groups onto the pyrrole ring that can subsequently participate in intramolecular cyclization reactions.

One common strategy involves the synthesis of pyrrolo[1,2-a]pyrazines. These can be prepared from 1,2-disubstituted pyrroles through intramolecular reactions. mdpi.com For example, a pyrrole bearing a nucleophilic substituent at the N1 position and an electrophilic carbonyl group at the C2 position can undergo cyclization to form the fused pyrazinone ring. mdpi.com Alternatively, starting with a 2-substituted pyrrole, a pyrazinone ring can be fused onto the pyrrole core. mdpi.com

Another important class of fused systems are the pyrrolo[2,1-c] mdpi.comresearchgate.netoxazines. These can be synthesized through a one-pot, transition-metal-free reaction of a 1H-pyrrol-2-ylmethanol derivative with a propargyl chloride in a superbasic medium. researchgate.net By first introducing a hydroxymethyl group at the C2 position of a suitable N-substituted pyrrole precursor, this methodology could be adapted to synthesize fused oxazine derivatives.

The synthesis of pyrrolo mdpi.comresearchgate.netbenzodiazepines represents another avenue for creating complex fused systems. mdpi.com These tricyclic compounds are considered "privileged structures" due to their wide range of biological activities. mdpi.com

Table 3: Examples of Fused Pyrrole Heterocyclic Systems

Fused SystemGeneral Synthetic Strategy
Pyrrolo[1,2-a]pyrazineIntramolecular cyclization of a 1,2-disubstituted pyrrole. mdpi.comresearchgate.net
Pyrrolo[2,1-c] mdpi.comresearchgate.netoxazineReaction of a 1H-pyrrol-2-ylmethanol with a propargyl chloride. researchgate.net
Pyrrolo mdpi.comresearchgate.netbenzothiazineCyclization of appropriately substituted pyrrole and benzothiazine precursors. nih.gov
Pyrrolo[3,2-d]pyrimidin-4(5H)-oneCyclization of an ethyl 3-amino-1H-pyrrole-2-carboxylate derivative with formamidine acetate. thieme-connect.com

Exploration of Analogues with Varied Alkyl and Other Substituents

The exploration of analogues of this compound with varied alkyl and other substituents is crucial for understanding structure-activity relationships and for fine-tuning the properties of the molecule. This can be achieved by modifying the synthetic route to incorporate different building blocks.

As previously mentioned, the Paal-Knorr synthesis allows for the introduction of a wide range of N-substituents by varying the primary amine used in the reaction. nih.gov This enables the synthesis of analogues with different N-alkyl or N-aryl groups, which can significantly impact the molecule's properties.

Variation of the substituents at the carbon positions of the pyrrole ring can be achieved by starting with different 1,4-dicarbonyl compounds in the Paal-Knorr synthesis. For example, by using a 1,4-dicarbonyl compound with different alkyl groups at the positions corresponding to the C2 and C5 of the final pyrrole, analogues with varied substitution at these positions can be obtained.

Furthermore, multicomponent reactions offer an efficient way to generate diverse pyrrole structures in a single step. For instance, a one-pot, three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine can lead to highly functionalized N-substituted pyrroles. nih.gov This strategy allows for the rapid generation of a library of analogues with diverse substitution patterns.

Table 4: Strategies for the Synthesis of Analogues with Varied Substituents

Position of VariationSynthetic StrategyExamples of Varied Substituents
N1-SubstituentPaal-Knorr synthesis with diverse primary amines. nih.govn-butyl, benzyl, ethanolamine acs.org
C2/C5-Alkyl GroupsPaal-Knorr synthesis with varied 1,4-dicarbonyl compounds.Different linear or branched alkyl groups.
C3/C4-SubstituentsC-H functionalization of the pyrrole core. acs.orgAryl, alkyl, vinyl groups.
Multiple PositionsOne-pot multicomponent reactions. nih.govCombination of different functional groups.

Future Research Directions and Challenges in 2 Ethyl 1 Isopropyl 5 Methyl 1h Pyrrole Chemistry

Development of Novel and Sustainable Synthetic Routes with High Efficiency

The future of chemical synthesis lies in the development of environmentally benign and economically viable methods. For 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole, research should focus on moving beyond traditional multi-step, high-temperature syntheses that often generate significant waste. A primary challenge will be the development of catalytic, one-pot reactions that proceed with high atom economy.

Key Research Objectives:

Green Catalysis: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper, manganese) to replace precious metal catalysts (e.g., palladium, rhodium) in C-H activation and cross-coupling reactions for pyrrole (B145914) synthesis.

Biocatalysis: Exploring enzymatic pathways for the asymmetric synthesis of chiral pyrrole derivatives, which could offer unparalleled selectivity under mild conditions. acs.org

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters and minimizing byproduct formation.

Renewable Feedstocks: Developing synthetic routes that utilize renewable starting materials, such as biomass-derived aldehydes, ketones, and amines, to reduce the reliance on petrochemicals.

Synthetic StrategyPotential AdvantagesKey Challenges
Green Catalysis Lower cost, reduced toxicity, increased sustainability.Catalyst stability, substrate scope, and achieving high turnover numbers.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate specificity, and scalability.
Flow Chemistry Enhanced safety, improved reproducibility, efficient screening of conditions.Initial setup cost, potential for clogging, and handling of solid reagents.
Renewable Feedstocks Reduced carbon footprint, long-term sustainability.Efficient conversion of biomass, purification of starting materials.

Application of Advanced Spectroscopic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. While standard techniques like NMR and mass spectrometry provide basic characterization, advanced spectroscopic methods can offer unprecedented detail.

Future Spectroscopic Investigations:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.govnih.govresearchgate.net

Computational Spectroscopy: Combining experimental data with quantum chemical calculations (e.g., Density Functional Theory) to predict and interpret spectroscopic data, providing insights into molecular orbitals and electronic transitions.

Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for determining the absolute configuration and studying conformational dynamics.

Elucidation of Complex Reaction Mechanisms and Intermediates

A deep understanding of reaction mechanisms is paramount for optimizing existing transformations and discovering new reactivity. For this compound, this involves a combination of experimental and computational approaches to identify transient intermediates and transition states.

Areas for Mechanistic Studies:

In-situ Spectroscopy: Utilizing techniques like in-situ IR and NMR spectroscopy to monitor reactions in real-time and detect short-lived intermediates.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation parameters, and rate-determining steps.

Isotope Labeling Studies: Employing isotopically labeled starting materials (e.g., with Deuterium or Carbon-13) to trace the pathways of atoms throughout a reaction.

Computational Modeling: Using high-level computational methods to map out potential energy surfaces, visualize transition states, and corroborate experimental findings.

Exploration of New Chemical Reactivity Profiles and Transformations

The unique substitution pattern of this compound—with both bulky and electron-donating groups—suggests a rich and potentially unexplored reactivity profile. Future research should aim to systematically investigate its behavior in a wide range of chemical transformations.

Potential Areas of Exploration:

C-H Functionalization: Developing selective methods for the direct functionalization of the C-H bonds on the pyrrole ring and the alkyl substituents, which would provide a highly efficient route to novel derivatives.

Cycloaddition Reactions: Investigating the participation of the pyrrole ring as a diene or dienophile in cycloaddition reactions (e.g., Diels-Alder) to construct complex polycyclic architectures.

Asymmetric Catalysis: Utilizing chiral derivatives of this compound as ligands for transition metal catalysts in asymmetric synthesis.

Photoredox Catalysis: Exploring the use of visible light to initiate novel radical-based transformations involving the pyrrole core, opening up new avenues for bond formation. acs.org

Design and Synthesis of Novel Pyrrole-Based Chemical Architectures

The ultimate goal of fundamental chemical research is to create new molecules with novel functions. This compound can serve as a versatile building block for the construction of larger, more complex molecular architectures with tailored properties.

Future Architectural Designs:

Conjugated Polymers: Incorporating the pyrrole unit into the backbone of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Supramolecular Assemblies: Designing pyrrole derivatives capable of self-assembly into well-defined supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking.

Porphyrin and Corrole Analogues: Using this substituted pyrrole as a precursor for the synthesis of novel porphyrinoids with unique photophysical and catalytic properties.

Medicinal Chemistry Scaffolds: Exploring the incorporation of the this compound motif into biologically active molecules to modulate their pharmacological properties.

Chemical ArchitecturePotential ApplicationSynthetic Challenge
Conjugated Polymers Organic electronics, sensors.Achieving high molecular weight and controlled regioregularity.
Supramolecular Assemblies Drug delivery, molecular recognition.Precise control over non-covalent interactions.
Porphyrin Analogues Photodynamic therapy, catalysis.Controlling the cyclization and oxidation steps.
Medicinal Scaffolds Drug discovery.Developing efficient and modular synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole and its derivatives?

  • Methodology : Derivatives of pyrrole can be synthesized via condensation reactions using substituted aldehydes or acyl chlorides. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are synthesized by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with isoquinolinecarbonyl chlorides under anhydrous conditions, achieving yields of 40–45% . Optimizing reaction conditions (e.g., solvent choice, stoichiometry) and intermediates (e.g., 2,5-dimethyl-1-aryl-3-formylpyrroles) is critical for regioselective substitution .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?

  • Methodology :

  • NMR : Analyze proton environments (e.g., ethyl, isopropyl, methyl groups) via 1H^1H and 13C^{13}C NMR. Planar conformations in pyrroles (as seen in related compounds) simplify splitting patterns .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., observed m/zm/z values matching calculated [M+H]+[M+H]^+) and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Methodology :

  • Crystallization : Slow evaporation from polar solvents (e.g., ethanol) promotes single-crystal growth. Planar molecular geometry may lead to stacking interactions, requiring high-resolution data .
  • Refinement : Use SHELXL for small-molecule refinement. Address disorder in flexible groups (e.g., ethyl/isopropyl) via occupancy modeling and restraints. Hydrogen bonding networks (e.g., N–H⋯O) stabilize the lattice and improve refinement convergence .

Q. How can researchers resolve contradictions between spectroscopic data and computational models during characterization?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts. Discrepancies in methyl/ethyl group environments may indicate conformational flexibility .
  • X-ray Validation : Resolve ambiguities (e.g., regioisomerism) by solving the crystal structure. Software like SIR97 can automate phase determination for small molecules .

Q. What strategies mitigate challenges in regioselective substitution during pyrrole functionalization?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., carboxylates) to control substitution sites. For example, ethyl 5-methyl-1H-pyrrole-2-carboxylate derivatives undergo formylation at specific positions due to electronic effects .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., NH group) with tert-butoxycarbonyl (Boc) to direct substituents to desired positions .

Data Analysis and Interpretation

Q. How can hydrogen bonding networks in pyrrole derivatives inform material design?

  • Methodology : Analyze intermolecular interactions (e.g., N–H⋯O, C–H⋯O) via Hirshfeld surface analysis. In related compounds, such networks enhance thermal stability and influence solubility, which is critical for designing functional materials .

Q. What statistical approaches improve the reliability of crystallographic data for low-symmetry compounds?

  • Methodology :

  • Data Merging : Use SHELXC to merge multiple datasets from twinned crystals, improving completeness and redundancy .
  • Validation Tools : Employ checkCIF/PLATON to identify symmetry violations or missed higher-symmetry space groups .

Safety and Compliance

Q. What waste management protocols are recommended for synthetic byproducts of pyrrole derivatives?

  • Methodology : Segregate halogenated or toxic byproducts (e.g., acyl chloride residues) in labeled containers. Collaborate with certified waste management services for neutralization and disposal, adhering to institutional safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.